1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid

Catalog No.
S8112140
CAS No.
M.F
C13H15F2NO2
M. Wt
255.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid

Product Name

1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid

IUPAC Name

1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylic acid

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

InChI

InChI=1S/C13H15F2NO2/c14-11-2-1-10(12(15)7-11)8-16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18)

InChI Key

QDPBFSBDLFRNPF-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)CC2=C(C=C(C=C2)F)F

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C=C(C=C2)F)F

1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid is an organic compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a 2,4-difluorobenzyl group and a carboxylic acid functional group. The molecular formula for this compound is C13H15F2NO2C_{13}H_{15}F_{2}NO_{2}, and it has a molecular weight of approximately 255.26 g/mol. The compound is notable for its potential applications in medicinal chemistry and pharmacology due to the presence of both the piperidine moiety and the difluorobenzyl substituent, which may influence its biological activity and interaction with biological targets .

The reactivity of 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of a piperidine derivative.
  • Nucleophilic substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

These reactions are significant for synthesizing related compounds or modifying the structure for enhanced biological activity.

Research on the biological activity of 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid indicates potential pharmacological effects. Compounds containing piperidine rings are often associated with various therapeutic effects, including:

  • Antidepressant: Piperidine derivatives have been studied for their role in modulating neurotransmitter systems.
  • Analgesic: Some studies suggest that similar compounds may exhibit pain-relieving properties.
  • Antimicrobial: The presence of fluorine atoms can enhance the lipophilicity and bioactivity, making them potential candidates for antimicrobial agents.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Synthesis of 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluorobenzyl Group: This step may involve halogenation followed by coupling reactions to attach the difluorobenzyl moiety to the piperidine ring.
  • Carboxylation: The final step usually involves introducing the carboxylic acid group through carbon dioxide insertion or other methods.

Specific synthetic routes may vary based on available reagents and desired yields .

1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid has several applications in different fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting central nervous system disorders.
  • Chemical Research: Used as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Potential use in creating novel materials due to its chemical properties.

Studies investigating the interactions of 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid with various biological targets are crucial for understanding its pharmacological profile. These studies typically focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific receptors involved in neurotransmission.
  • Enzyme Inhibition Studies: Assessing whether this compound inhibits enzymes linked to disease pathways.
  • Toxicological Assessments: Understanding any adverse effects or toxicity associated with its use.

These interactions provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
1-(2-Fluorobenzyl)piperidine-4-carboxylic acidContains one fluorine atom instead of twoPotentially less lipophilic than its difluoro counterpart
1-(Phenyl)piperidine-4-carboxylic acidLacks fluorine substituentsMay exhibit different biological activity
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acidContains chlorine instead of fluorineDifferent electronic properties affecting reactivity

The presence of multiple fluorine atoms in 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid enhances its lipophilicity and may improve binding affinity to certain biological targets compared to similar compounds .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

255.10708505 g/mol

Monoisotopic Mass

255.10708505 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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